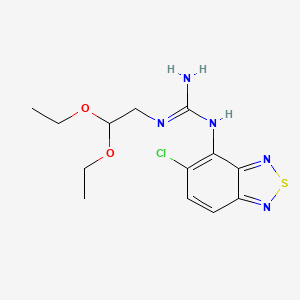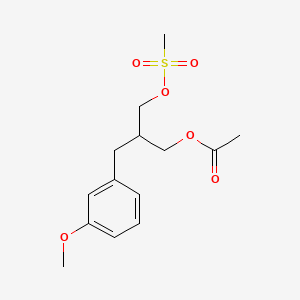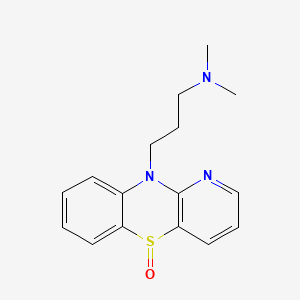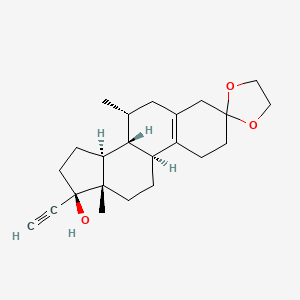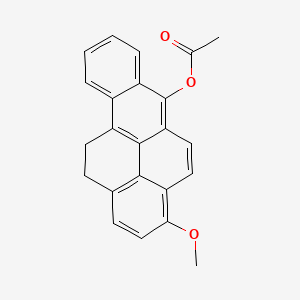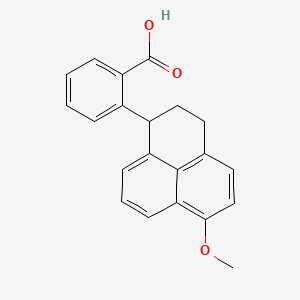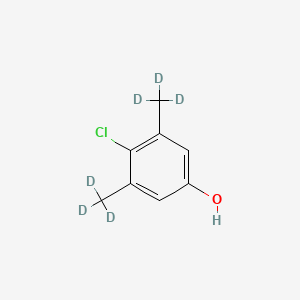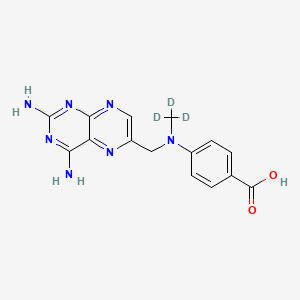
DAMPA-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DAMPA-d3, also known as 2,4-diamino-N10-methylpteroic acid-d3, is a deuterium-labeled derivative of 2,4-diamino-N10-methylpteroic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard for the analysis of methotrexate metabolites. It is a crucial tool in pharmacokinetic studies and drug metabolism research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DAMPA-d3 involves the incorporation of deuterium atoms into the molecular structure of 2,4-diamino-N10-methylpteroic acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications. The production process is carefully controlled to maintain the integrity of the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
DAMPA-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy-DAMPA-d3.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Hydroxy-DAMPA-d3: Formed through oxidation.
Reduced this compound: Formed through reduction.
Substituted this compound: Formed through substitution reactions.
Applications De Recherche Scientifique
DAMPA-d3 is widely used in scientific research, particularly in the following areas:
Chemistry: As a stable isotope-labeled standard, it is used in the analysis of methotrexate metabolites.
Biology: It helps in studying the metabolic pathways of methotrexate and its derivatives.
Medicine: this compound is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of methotrexate.
Industry: It is used in the development and validation of analytical methods for drug testing and quality control.
Mécanisme D'action
DAMPA-d3 itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, 2,4-diamino-N10-methylpteroic acid, acts as a metabolite of methotrexate. Methotrexate inhibits dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By studying this compound, researchers can gain insights into the metabolism and action of methotrexate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-N10-methylpteroic acid: The non-deuterated form of DAMPA-d3.
Methotrexate: The parent compound from which this compound is derived.
Hydroxy-DAMPA: A metabolite formed from the oxidation of DAMPA.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it a valuable tool in research. The incorporation of deuterium atoms allows for precise tracking and analysis in pharmacokinetic studies, providing more accurate data compared to non-labeled compounds.
Propriétés
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXZSDKANNOAR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

